3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
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Overview
Description
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is a complex organic compound that features a pyrazole ring substituted with a bromo group and two methyl groups, linked to a methoxybenzaldehyde moiety
Mechanism of Action
Target of Action
Compounds containing a pyrazole ring, like “3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde”, are often associated with various biological activities. They can interact with different enzymes or receptors in the body, which can lead to a variety of physiological effects .
Mode of Action
The pyrazole ring in “this compound” could potentially form hydrogen bonds with amino acid residues in the active site of a target protein, leading to changes in the protein’s function .
Biochemical Pathways
The exact biochemical pathways affected by “this compound” would depend on its specific targets. Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they could potentially affect multiple pathways .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and the pathways they are involved in. These effects could range from changes in enzyme activity to alterations in signal transduction pathways .
Biochemical Analysis
Biochemical Properties
They exhibit both acidic and basic properties due to the presence of two nitrogen atoms, one bearing a hydrogen atom and the other being a pyrrole type nitrogen .
Cellular Effects
Related pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde in animal models. Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds are known to interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Related compounds may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with formaldehyde and a suitable aldehyde under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the methoxybenzaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-[(4-carboxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- **3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
- **4-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
Uniqueness
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is unique due to the presence of both a methoxybenzaldehyde moiety and a pyrazole ring with specific substitutions. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-9-14(15)10(2)17(16-9)7-12-6-11(8-18)4-5-13(12)19-3/h4-6,8H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSBMSXHJNHBEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C=O)OC)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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